molecular formula C14H11BrN4O3 B13880939 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole

Cat. No.: B13880939
M. Wt: 363.17 g/mol
InChI Key: VPEKOPKHLGPXRY-UHFFFAOYSA-N
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Description

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is a complex organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 3rd position, a methoxypyridinylmethyl group at the 1st position, and a nitro group at the 4th position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxypyridinylmethylation: The methoxypyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a methylating agent.

    Nitration: The nitro group can be introduced by nitrating the indazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitrobenzene
  • 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitropyridine
  • 3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroquinoline

Uniqueness

3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of the bromine, methoxypyridinylmethyl, and nitro groups on the indazole ring makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H11BrN4O3

Molecular Weight

363.17 g/mol

IUPAC Name

3-bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C14H11BrN4O3/c1-22-12-7-2-4-9(16-12)8-18-10-5-3-6-11(19(20)21)13(10)14(15)17-18/h2-7H,8H2,1H3

InChI Key

VPEKOPKHLGPXRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)Br

Origin of Product

United States

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